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Compound of Interest

Compound Name: Dichloromethane-13C
CAS No.: 70110-03-1
Cat. No.: B1610892
Get Quote
. J

Executive Summary

For decades, Chloroform-

(

) has served as the "gold standard" solvent for organic NMR due to its cost-efficiency and high
solubility for apolar compounds. However, Dichloromethane-

(
) is increasingly preferred in drug development and organometallic research.

While

provides a familiar triplet at 77.16 ppm,

offers a distinct quintet at ~53.8 ppm and superior performance for acid-sensitive moieties, low-
temperature studies, and solubility of moderately polar intermediates. This guide details the
spectral characteristics and strategic selection criteria for these two critical solvents.
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Technical Deep Dive: Chemical Shifts & Signal

Architecture
Chloroform- ()[1][2][3][4]

e Chemical Shift:
ppm
» Signal Multiplicity:
Triplet (
)
e Coupling Constant (
):
e Mechanism: The carbon atom is attached to a single deuterium atom (
, Spin
). Following the
rule:
peaks.
Dichloromethane- ()[6]
e Chemical Shift:
ppm
» Signal Multiplicity:
Quintet (

)

e Coupling Constant (
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):

e Mechanism: The carbon is attached to two deuterium atoms.[1]

peaks.[2]

e Note: In proton-decoupled

NMR, this quintet persists because the coupling is to Deuterium, not Hydrogen.

Comparative Data Table

Chloroform- Dichloromethane-
Feature ( (
) )
77.16 ( 53.84 (
Shift (ppm)
) )
5.32 (
7.26 (
Residual Shift (ppm) )
)
Triplet ( Quintet (
Carbon Multiplicity
) )
Dielectric Constant (
4.81 8.93
)
Freezing Point
Acidity Potential HCI formation Non-acidic

Strategic Selection: Performance & Application
Solubility & Polarity

is more polar (
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) than
(
).
e Use
for: Lipids, steroids, simple aromatics, and non-polar polymers.

e Use

for: Organometallic complexes, salts, polar functionalized molecules, and when peak overlap
occurs in the aromatic region (7.0-7.5 ppm).

Stability & Acidity (Critical for Drug Development)
naturally degrades to form trace Phosgene and HCI over time, especially when exposed to
light.

o Risk: Acid-labile protecting groups (e.g., acetals, silyl ethers) may hydrolyze in older

e Solution:

is chemically inert and does not generate acidic byproducts, making it the superior choice for
labile active pharmaceutical ingredients (APIs).

Low-Temperature Dynamics

For dynamic NMR studies (DNMR) observing rotamers or reaction kinetics:

o freezes at

e remains liquid down to

, allowing for the resolution of fluxional processes that are averaged out at higher
temperatures.
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Visualization: Solvent Selection Workflow

The following decision tree illustrates the logical process for selecting between these two
solvents based on sample properties.

Start: Sample Characterization

Is the sample Acid-Sensitive?

Low Temp Study (< -60°C)?

Overlap at 7.26 ppm?

Use Chloroform-d (CDCI3) Use Dichloromethane-d2 (CD2CI2)
(Shift: 77.16 ppm) (Shift: ~53.8 ppm)

Click to download full resolution via product page
Caption: Decision logic for selecting between

and
based on stability and spectral needs.

Experimental Protocols
Sample Preparation for
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Objective: Prevent water contamination and evaporation.

is highly volatile and hygroscopic.

e Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to
minimize shimming errors.

« Filtration: If the sample contains particulates, filter through a small plug of glass wool directly
into the tube. Do not use cotton, as

can extract impurities.

¢ Solvent Addition: Add

of

o Note: Work quickly. The low boiling point (
) leads to rapid evaporation and concentration changes.

o Sealing: Cap immediately. Parafilm is recommended for storage longer than 1 hour.

Referencing Without TMS

Modern spectrometers often skip internal standards (TMS) and lock onto the deuterium signal.
When processing data in

« ldentify the Solvent Peak: Look for the quintet centered at 53.84 ppm in the

spectrum.

o Calibration: Set the central peak of the quintet to exactly 53.84 ppm.
 Verification: Check the

spectrum.[3][1][2][4][5][6] The residual
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triplet should appear at 5.32 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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